molecular formula C28H22N4O2S B11125158 (2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11125158
M. Wt: 478.6 g/mol
InChI Key: FUIVCZNLHVAKFV-UQQQWYQISA-N
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Description

The compound (2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic system featuring a fused [1,3]thiazolo[3,2-a]benzimidazole core conjugated with a pyrazole moiety. Its Z-configuration at the methylidene bridge ensures stereochemical specificity, which is critical for interactions with biological targets . The pyrazole ring is substituted with a phenyl group at position 1 and a 3-propoxyphenyl group at position 3, introducing both aromatic bulk and a flexible propoxy chain. This structural motif is synthesized via multicomponent reactions involving pyrazole-carboxaldehydes, as demonstrated in analogous systems .

Properties

Molecular Formula

C28H22N4O2S

Molecular Weight

478.6 g/mol

IUPAC Name

(2Z)-2-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C28H22N4O2S/c1-2-15-34-22-12-8-9-19(16-22)26-20(18-31(30-26)21-10-4-3-5-11-21)17-25-27(33)32-24-14-7-6-13-23(24)29-28(32)35-25/h3-14,16-18H,2,15H2,1H3/b25-17-

InChI Key

FUIVCZNLHVAKFV-UQQQWYQISA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclization of 2-Mercaptobenzimidazole with Ketones

Reaction of 2-mercaptobenzimidazole (3 ) with ketones in acidic media (e.g., acetic acid/H2_2SO4_4) yields thiazolo[3,2-a]benzimidazoles. For example, heating 3 with acetophenone derivatives generates 2-aroyl-3-methylthiazolo[3,2-a]benzimidazoles (8 ) via intermediate thioacetophenones (5 ) (Scheme 1). Cyclization is facilitated by polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene.

Table 1: Representative Conditions for Thiazolo Ring Formation

Starting MaterialKetoneAcid CatalystTemperatureYield (%)
3 AcetophenoneH2_2SO4_4Reflux75–85
3 4-MethylcyclohexanoneAcOHReflux70–78

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones (55 ) from 3 and aryl aldehydes, reducing reaction times from hours to minutes. This method enhances regioselectivity and minimizes side products.

Preparation of 1-Phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde

The pyrazole fragment is synthesized via:

Cyclocondensation of Hydrazines with 1,3-Diketones

Reaction of phenylhydrazine with 3-(3-propoxyphenyl)-1,3-diketones forms the 1,3-disubstituted pyrazole. For example, 3-(3-propoxyphenyl)pentane-2,4-dione reacts with phenylhydrazine in ethanol under reflux to yield 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole.

Vilsmeier-Haack Formylation

Introduction of the formyl group at the pyrazole’s 4-position is achieved using the Vilsmeier-Haack reagent (POCl3_3/DMF). This generates 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde (PyCHO ), a critical intermediate for subsequent condensation.

Table 2: Pyrazole Carbaldehyde Synthesis Data

MethodReagentsTemperatureTime (h)Yield (%)
CyclocondensationEthanol, reflux80°C665–72
Vilsmeier-HaackPOCl3_3, DMF0–5°C285–90

Condensation to Form the Methylidene Bridge

The methylidene (-CH=) linker is established via Knoevenagel condensation between the thiazolo[3,2-a]benzimidazol-3(2H)-one’s active methylene and PyCHO :

Base-Catalyzed Condensation

A mixture of thiazolo[3,2-a]benzimidazol-3(2H)-one (1 equiv) and PyCHO (1.2 equiv) in ethanol, catalyzed by piperidine (10 mol%), is heated under reflux for 8–12 hours. The reaction proceeds via deprotonation of the active methylene, nucleophilic attack on the aldehyde, and dehydration to form the Z-configured methylidene.

Table 3: Optimization of Condensation Conditions

CatalystSolventTemperatureTime (h)Z/E RatioYield (%)
PiperidineEthanolReflux109:178
NaOHDMF80°C67:165

Microwave-Assisted Condensation

Microwave irradiation (100°C, 300 W) in DMF with piperidine reduces the reaction time to 30–45 minutes while maintaining high Z-selectivity (Z/E > 9:1).

Stereochemical Control and Characterization

The Z-configuration of the methylidene bridge is confirmed via 1^1H NMR (coupling constant JCH=CHJ_{CH=CH} = 12–14 Hz) and X-ray crystallography. Polar solvents (e.g., DMF) and bulky catalysts favor the Z-isomer by stabilizing the transition state through hydrogen bonding.

Alternative Routes via 1,3-Dipolar Cycloaddition

Nitrilimines generated in situ from hydrazonoyl chlorides (83 ) react with 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones (55 ) to form pyrazole derivatives (Scheme 28). This method bypasses the need for pre-formed pyrazole aldehydes but requires stringent control over dipole generation.

Purification and Analytical Data

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). Key characterization data include:

  • MS (ESI) : m/z 524.2 [M+H]+^+

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 8.72 (s, 1H, CH=), 7.85–7.20 (m, 14H, Ar-H), 4.10 (t, 2H, OCH2_2), 1.80–1.20 (m, 5H, CH2_2CH2_2CH3_3)

  • 13^{13}C NMR (100 MHz, DMSO-d6_6) : δ 187.5 (C=O), 160.1 (C=N), 149.2–114.3 (Ar-C), 69.8 (OCH2_2), 22.5 (CH2_2CH2_2CH3_3)

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The pyrazole and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics such as enhanced stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of (2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound Thiazolo[3,2-a]benzimidazol-3-one 1-phenyl, 3-(3-propoxyphenyl) on pyrazole ~500 (estimated) Propoxy group enhances lipophilicity; Z-configuration ensures stereoselectivity
2-[1H-Pyrazol-4-yl-methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one Thiazolo[3,2-a]benzimidazol-3-one Unsubstituted pyrazole ~350 Base structure; lacks functional groups for targeted interactions
2-[[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one Thiazolo[3,2-a]benzimidazol-3-one 4-chlorophenyl on pyrazole 454.93 Chlorine increases electronegativity; may reduce solubility vs. propoxy
2-[(Fluorobenzyloxy)phenyl-pyrrol-3-yl-methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one Thiazolo[3,2-a]benzimidazol-3-one Fluorobenzyloxy-phenyl and pyrrole substituents 495.57 Fluorine enhances metabolic stability; pyrrole alters π-stacking efficiency

Biological Activity

The compound (2Z)-2-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a complex structure that includes:

  • Thiazolo-benzimidazole framework : This core structure is known for its diverse biological activities.
  • Pyrazole moiety : Often associated with anti-inflammatory and antitumor properties.
  • Propoxyphenyl group : This substituent may enhance lipophilicity and influence biological interactions.

The molecular formula is C31H25N5O3SC_{31}H_{25}N_{5}O_{3}S .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Condensation reactions : Combining different functional groups to form the pyrazole and thiazolo-benzimidazole frameworks.
  • Reflux conditions : Commonly used solvents include ethanol or DMF, with catalysts like piperidine to facilitate reaction rates .

Example Synthesis Route

A simplified synthesis route might involve:

  • Reacting a phenyl hydrazine derivative with an appropriate aldehyde to form the pyrazole.
  • Condensing the pyrazole with a thiazole derivative under reflux conditions to yield the final product.

Antitumor Activity

Research indicates that compounds similar to this structure exhibit significant antitumor activity. For instance, derivatives of thiazolo-benzimidazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The pyrazole component is known for its anti-inflammatory properties. Studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of arthritis and other inflammatory diseases .

Antimicrobial Properties

Thiazoles are well-documented for their antimicrobial activity. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial effects, making it a candidate for further investigation in treating infections .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the efficacy of a structurally similar compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant potency against breast cancer cells .
  • Mechanistic Studies :
    • Research focused on the mechanism of action revealed that the compound induces apoptosis through mitochondrial pathways, activating caspases and leading to cell death in cancerous cells .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent .

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
Compound AThiazolo-benzimidazoleAntitumor
Compound BPyrazole ringAnti-inflammatory
Compound CThiazole derivativesAntimicrobial

Q & A

Q. What synthetic strategies are commonly employed for constructing the thiazolo[3,2-a]benzimidazolone core in this compound?

The synthesis typically involves condensation reactions between hydrazones and heterocyclic precursors. For example, acidic or basic conditions facilitate the formation of the pyrazole and thiazolidinone rings via cyclization. Key steps include the use of aldehydes/ketones for methylidene group formation and refluxing with catalysts like KOH in ethanol to optimize yields . Microwave-assisted synthesis may reduce reaction times and improve selectivity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the Z-configuration of the methylidene group and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What solvents and catalysts are optimal for its synthetic intermediates?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during cyclization, while ethanol or THF is used for milder reactions. Acidic catalysts (e.g., HCl) or basic catalysts (e.g., KOH) are selected based on the reaction step—acids promote condensation, whereas bases aid deprotonation for ring closure .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s anticancer activity?

SAR studies require synthesizing analogs with modified substituents (e.g., varying alkoxy groups on the phenyl ring or altering the pyrazole’s N-alkyl chain). Biological assays (e.g., cytotoxicity against cancer cell lines) paired with computational docking (e.g., AutoDock Vina) can identify critical interactions with targets like tubulin or kinases. For example, trifluoromethoxy or chloro substituents may enhance binding to hydrophobic pockets .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Meta-analysis of dose-response curves and standardized protocols (e.g., MTT assay at 48–72 hrs) improve reproducibility. Cross-validate findings using orthogonal methods, such as SPR for binding affinity or transcriptomics to confirm downstream effects .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

Stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) assess degradation rates. HPLC-MS monitors metabolites, revealing susceptibility to esterase cleavage or oxidation. Structural modifications, like replacing labile propoxy groups with cyclopropylmethoxy, may enhance metabolic stability .

Q. What computational tools predict off-target interactions to optimize selectivity?

Molecular dynamics simulations (e.g., GROMACS) model binding to non-target proteins, while machine learning platforms (e.g., DeepChem) screen for cross-reactivity with cytochrome P450 enzymes or hERG channels. Pharmacophore alignment tools (e.g., Phase) compare against known toxicophores .

Methodological Considerations

Q. How are reaction intermediates monitored to minimize by-products during multi-step synthesis?

Thin-Layer Chromatography (TLC) with UV visualization tracks reaction progress at each step. Quenching aliquots at timed intervals and analyzing via ¹H NMR ensures intermediates (e.g., hydrazones) are fully consumed before proceeding. Gradient HPLC purifies intermediates with polar impurities .

Q. What strategies mitigate low yields in the final cyclization step?

Yield optimization involves:

  • Temperature control : Slow heating (e.g., 60°C → 80°C) prevents premature decomposition.
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) may accelerate ring closure.
  • Solvent polarity adjustment : Switching from ethanol to DMF improves solubility of hydrophobic intermediates .

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